molecular formula C14H9F3O3 B6383908 5-(4-Formylphenyl)-3-trifluoromethoxyphenol CAS No. 1261989-82-5

5-(4-Formylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6383908
CAS No.: 1261989-82-5
M. Wt: 282.21 g/mol
InChI Key: SIVKTEJKULGMBY-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a trifluoromethoxyphenol moiety

Properties

IUPAC Name

4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-13-6-11(5-12(19)7-13)10-3-1-9(8-18)2-4-10/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVKTEJKULGMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686525
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-82-5
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol typically involves the introduction of the formyl group to the phenyl ring followed by the attachment of the trifluoromethoxyphenol moiety. One common method involves the use of a formylation reaction, such as the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The trifluoromethoxyphenol moiety can be introduced through nucleophilic substitution reactions using appropriate trifluoromethoxy reagents .

Industrial Production Methods

Industrial production of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol may involve large-scale formylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Formylphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoromethoxy reagents, nucleophiles for substitution reactions

Major Products Formed

Scientific Research Applications

5-(4-Formylphenyl)-3-trifluoromethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Formylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both a formyl group and a trifluoromethoxy group, which confer distinct chemical properties and reactivity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various applications in organic synthesis and material science .

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